molecular formula C15H14N4O2 B15148950 2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B15148950
M. Wt: 282.30 g/mol
InChI Key: OXMSLFZFCXGFLW-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is a heterocyclic compound that combines the structural features of benzoxazole and quinazolinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzoxazole with a suitable quinazolinone derivative. One common method includes the condensation of 2-aminobenzoxazole with 4-chloro-3,4-dihydroquinazolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazole or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to its combination of benzoxazole and quinazolinone structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C15H14N4O2/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h3-4,7-8H,1-2,5-6H2,(H2,16,17,18,19,20)

InChI Key

OXMSLFZFCXGFLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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